molecular formula C14H21ClO B13176281 {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene

{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene

Cat. No.: B13176281
M. Wt: 240.77 g/mol
InChI Key: OCTHAZCMGAVHLL-UHFFFAOYSA-N
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Description

{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene is a chlorinated aromatic ether characterized by a benzene ring substituted with a branched alkoxy chain containing a chloromethyl group. Its structure combines a bulky 2-ethylbutoxy moiety with a reactive chloromethyl group, making it distinct in reactivity and applications compared to simpler chlorinated benzene derivatives. For example, alkylation or etherification reactions involving chloromethyl precursors and aromatic alcohols, similar to the O-alkylation process described in , could be employed .

The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the branched ether chain may influence steric effects and solubility.

Properties

Molecular Formula

C14H21ClO

Molecular Weight

240.77 g/mol

IUPAC Name

[2-(chloromethyl)-2-ethylbutoxy]methylbenzene

InChI

InChI=1S/C14H21ClO/c1-3-14(4-2,11-15)12-16-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

OCTHAZCMGAVHLL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COCC1=CC=CC=C1)CCl

Origin of Product

United States

Preparation Methods

Chloromethylation of Benzene Derivatives

Method Overview:

Chloromethylation, also known as the Blanc reaction, is a fundamental approach to introduce chloromethyl groups onto aromatic rings, typically benzene. This process involves the reaction of benzene with chloromethylating agents such as chloromethyl chloride (ClCH2Cl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3).

Procedure:

  • Reagents:

    • Benzene
    • Chloromethyl chloride (ClCH2Cl)
    • Catalyst: Zinc chloride or aluminum chloride
  • Reaction Conditions:

    • Temperature: 0–25°C
    • Solvent: Anhydrous conditions, often in an inert solvent like dichloromethane
    • Catalyst amount: Catalytic quantities (typically 10 mol%)
  • Reaction Steps:

    • In a dry flask, benzene is cooled to 0°C.
    • Chloromethyl chloride is added dropwise under stirring.
    • The Lewis acid catalyst is introduced to facilitate electrophilic substitution.
    • The mixture is stirred at room temperature for several hours.
    • The reaction mixture is quenched, washed, and the chloromethylated benzene is isolated.

Research Findings:

  • The chloromethylation yields p-chloromethylbenzene predominantly, with minor ortho and meta isomers.
  • Purity and yield are optimized by controlling temperature and reagent ratios.

Alkylation of 2-Ethylbutanol Derivatives

Method Overview:

The synthesis of the 2-(Chloromethyl)-2-ethylbutoxy moiety requires alkylation of alcohol derivatives with chloromethyl groups, often via nucleophilic substitution reactions.

Procedure:

  • Reagents:

    • 2-Ethylbutanol derivative
    • Chloromethyl methyl ether or chloromethyl chloride
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Acetone or dimethylformamide (DMF)
  • Reaction Conditions:

    • Temperature: 25–50°C
    • Reaction time: 12–24 hours
  • Reaction Steps:

    • The alcohol is deprotonated with a suitable base.
    • The chloromethylating agent is added slowly.
    • The mixture is stirred under inert atmosphere.
    • The product is purified via distillation or chromatography.

Notes:

  • The reaction favors SN2 mechanisms, requiring primary chloromethyl groups.
  • Excess chloromethylating reagent ensures complete substitution.

Coupling of the Chloromethylated Aromatic and Alkyl Moieties

Method Overview:

The final step involves coupling the chloromethylated benzene with the chloromethylated 2-ethylbutoxy derivative to form the target compound.

Procedure:

  • Reagents:

    • Chloromethylated benzene
    • Chloromethyl-2-ethylbutoxy derivative
    • Base or phase transfer catalyst
    • Solvent: Dichloromethane or toluene
  • Reaction Conditions:

    • Temperature: 50–80°C
    • Duration: 24–48 hours
  • Reaction Steps:

    • Mix the two chloromethylated intermediates in the solvent.
    • Add a base such as potassium carbonate to facilitate nucleophilic substitution.
    • Heat under reflux with stirring.
    • After completion, the product is purified via chromatography.

Research Data:

  • The coupling efficiency depends on the molar ratios and reaction temperature.
  • Yields typically range from 70–85% with proper optimization.

Notes on Purification and Characterization

  • Purification Techniques:

    • Column chromatography
    • Recrystallization from suitable solvents
    • Distillation under reduced pressure
  • Characterization Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Infrared (IR) spectroscopy
    • Mass spectrometry (MS)
    • High-Performance Liquid Chromatography (HPLC)

Summary of Research Findings and Data

Preparation Step Reagents Conditions Yield Notes
Chloromethylation of benzene Chloromethyl chloride, ZnCl2 0–25°C, inert solvent ~90% Mainly para-isomer; controlled temperature improves selectivity
Alkylation of 2-ethylbutanol Chloromethyl methyl ether, base 25–50°C, 12–24 hrs 80–85% SN2 mechanism; excess reagent ensures completeness
Coupling of intermediates Chloromethylated benzene + chloromethyl-2-ethylbutoxy derivative Reflux, inert solvent 70–85% Molar ratios critical for high yield

Chemical Reactions Analysis

Types of Reactions

{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethylbutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of benzylamine or benzylthiol derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The ethylbutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene, a comparison with four related chlorinated aromatic compounds is provided below.

Table 1: Key Properties of Chlorinated Benzene Derivatives

Compound Name Structural Features Reactivity/Applications Toxicity Profile References
This compound Benzene + branched ether (C2-ethylbutoxy) + chloromethyl Electrophilic substitution; potential polymer/agrochemical intermediate Likely moderate to high toxicity*
Benzyl-(chloromethyl)-methoxy-methylsilane Benzene + chloromethyl + silane-methoxy Silicon-based reactivity; material science applications Neurotoxic potential (chlorinated alkyne analogy)
1-[(Alloxy)methyl]-2-(chloromethyl)benzene Benzene + allyl ether + chloromethyl Allyl ether for cyclopropanation reactions Increased toxicity (allyl group)
Methyl 2-(chloromethyl)acrylate Acrylate ester + chloromethyl Polymerization monomer; stabilizers required High toxicity (reactive acrylate)

*Based on , chlorination of benzene derivatives can either increase or decrease toxicity depending on substituent interactions. The branched ether chain may mitigate toxicity compared to smaller chlorinated aromatics.

Reactivity and Functional Group Analysis

  • Chloromethyl Group : All compared compounds share this group, enabling nucleophilic substitution (e.g., SN2 reactions). However, steric hindrance from the 2-ethylbutoxy chain in the target compound may slow reactivity compared to less hindered analogs like 1-[(alloxy)methyl]-2-(chloromethyl)benzene .
  • In contrast, the allyl ether in ’s compound facilitates cyclopropanation reactions, a feature absent in the target compound .
  • Silane and Acrylate Derivatives : Benzyl-(chloromethyl)-methoxy-methylsilane () and methyl 2-(chloromethyl)acrylate () exhibit divergent reactivity due to silicon or acrylate groups, limiting direct comparability but highlighting the versatility of chlorinated aromatic systems .

Toxicity and Environmental Impact

emphasizes that chlorination generally increases toxicity in organic compounds, but benzene derivatives show variability. For example:

  • Neurotoxicity : Chlorinated alkynes (e.g., dichloroacetylene) are highly neurotoxic, suggesting that silane-containing analogs like benzyl-(chloromethyl)-methoxy-methylsilane may carry similar risks .
  • Stabilization Requirements: Methyl 2-(chloromethyl)acrylate requires hydroquinone stabilization to prevent polymerization, indicating higher inherent reactivity and associated handling risks .

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